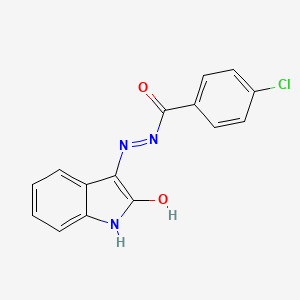

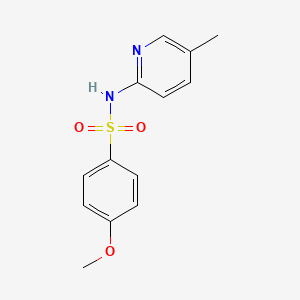

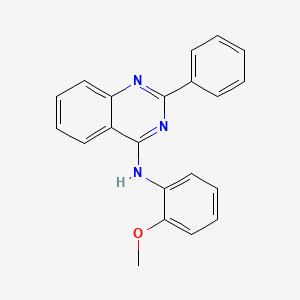

4-methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 372. The solubility of this chemical has been described as 25.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photophysical Properties

4-Methoxy-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been investigated for its potential in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to generate singlet oxygen and other reactive oxygen species to kill cancer cells, bacteria, or other pathogens. A study described the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives, including compounds related to this compound. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and are considered potential Type II photosensitizers for treating cancer via photodynamic therapy due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Polymerization

This compound derivatives have been utilized in the development of catalysts for polymerization processes. Research on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene highlights the use of benzenesulfonamide-based ligands in creating effective catalysts for producing high molecular weight polymers. These catalysts enable the homopolymerization of ethylene as well as the copolymerization of ethylene with acrylates or norbornenes, showcasing the versatility of benzenesulfonamide derivatives in catalysis and material science (Skupov et al., 2007).

Anticancer and Antiproliferative Activity

The anticancer and antiproliferative potential of benzenesulfonamide derivatives, including those structurally similar to this compound, has been explored in several studies. For instance, microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules demonstrated significant anticancer activity against various human cancer cell lines. These findings suggest that derivatives of benzenesulfonamides, by virtue of their chemical structure, could serve as leads for the development of new anticancer drugs (Kumar et al., 2015).

Carbonic Anhydrase Inhibition

Compounds structurally related to this compound have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies involving N-substituted benzenesulfonamides have provided insights into their binding mechanisms with human carbonic anhydrase isoforms, showcasing the therapeutic potential of these compounds in medicine and pharmacology (Di Fiore et al., 2011).

Propiedades

IUPAC Name |

4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-10-3-8-13(14-9-10)15-19(16,17)12-6-4-11(18-2)5-7-12/h3-9H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCTQDKTJQULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349977 |

Source

|

| Record name | 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6001-32-7 |

Source

|

| Record name | 4-methoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)